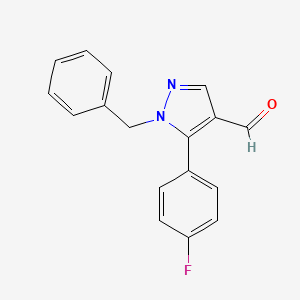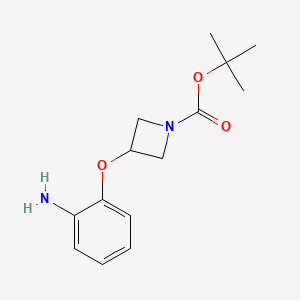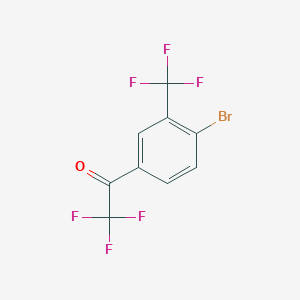
2-(4-Bromophenoxy)-6-chloroisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 4-position, a 4-bromophenoxy group at the 2-position, and a chlorine atom at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine, 4-bromophenol, and cyanogen bromide.
Formation of 2-(4-bromophenoxy)-4-chloropyridine: The first step involves the reaction of 4-chloropyridine with 4-bromophenol in the presence of a base, such as potassium carbonate, to form 2-(4-bromophenoxy)-4-chloropyridine.
Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group at the 4-position of the pyridine ring. This is achieved by reacting 2-(4-bromophenoxy)-4-chloropyridine with cyanogen bromide in the presence of a suitable catalyst, such as copper(I) iodide.
Industrial Production Methods
Industrial production of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbonitrile group, to form corresponding amides or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation, are commonly used.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include amides or amines derived from the carbonitrile group.
Coupling Reactions: Products include more complex aromatic compounds formed through the coupling of the pyridine ring with other aromatic systems.
科学的研究の応用
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
類似化合物との比較
Similar Compounds
4-Pyridinecarbonitrile, 2-(4-chlorophenoxy)-6-bromo-: Similar structure but with the positions of bromine and chlorine atoms reversed.
4-Pyridinecarbonitrile, 2-(4-fluorophenoxy)-6-chloro-: Similar structure with a fluorine atom replacing the bromine atom.
4-Pyridinecarbonitrile, 2-(4-methylphenoxy)-6-chloro-: Similar structure with a methyl group replacing the bromine atom.
Uniqueness
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
特性
CAS番号 |
266337-50-2 |
|---|---|
分子式 |
C12H6BrClN2O |
分子量 |
309.54 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-6-chloropyridine-4-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-1-3-10(4-2-9)17-12-6-8(7-15)5-11(14)16-12/h1-6H |
InChIキー |
ZPSNEQNGQDETFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC(=CC(=C2)C#N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


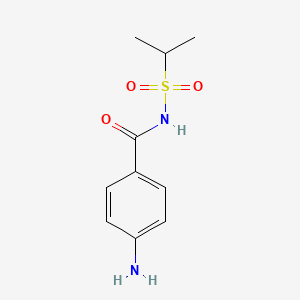
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
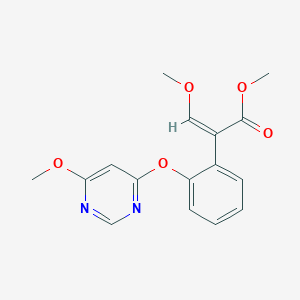

![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)

